molecular formula C24H21NO5S B2668187 ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate CAS No. 314247-30-8

ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate

Cat. No.: B2668187
CAS No.: 314247-30-8
M. Wt: 435.49
InChI Key: MABISOXIIZETBG-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the thiazole moiety: The phenylthiazole group can be introduced via a condensation reaction with a thiazole derivative.

    Esterification: The final step involves esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenylthiazol-4-yl)-4H-chromene-2-carboxylate can be compared with other chromene derivatives, such as:

    Coumarins: Known for their anticoagulant and antimicrobial properties.

    Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.

    Benzopyrans: Investigated for their potential therapeutic applications in various diseases.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 6-ethyl-7-methoxy-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-4-14-11-16-19(12-18(14)28-3)30-22(24(27)29-5-2)20(21(16)26)17-13-31-23(25-17)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABISOXIIZETBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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